2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenyl group at the 3-position and an N-(3,4-dimethoxyphenyl)acetamide moiety at the 1-position. The thieno[3,2-d]pyrimidine core is a fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological relevance in anticonvulsant, anticancer, and antimicrobial applications .
Synthetic routes for analogous thieno-pyrimidines often involve Vilsmeier-Haack formylation or Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-30-17-7-6-14(11-18(17)31-2)24-19(27)12-25-16-8-9-32-20(16)21(28)26(22(25)29)15-5-3-4-13(23)10-15/h3-11,16,20H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXGDNGLDYNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the formation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Findings:
Structural Variations and Activity: The target compound’s thieno[3,2-d]pyrimidine core differentiates it from Epirimil’s pyrimidine-thioacetamide structure. The latter’s pyridinyl group enhances π-π stacking in receptor binding, contributing to its high anticonvulsant efficacy . Fluorine substituents () may improve blood-brain barrier penetration but increase metabolic stability risks .
Pharmacological Performance :
- Epirimil’s ED50 of 38.7 mg/kg suggests superior potency compared to older analogs like phenytoin (ED50 ~8–15 mg/kg), though direct comparisons to the target compound require further testing .
- Thioacetamide moieties (e.g., ) correlate with antimicrobial activity, whereas dimethoxyphenyl groups (target compound, Epirimil) enhance CNS targeting .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (Vilsmeier-Haack reagent), whereas uses Suzuki coupling for complex boronate intermediates, affecting scalability .
Contradictions and Gaps :
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and case studies.
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 431.9 g/mol
- CAS Number : 1260946-95-9
Anticancer Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated against various cancer cell lines:
- MDA-MB-231 Cell Line : Studies indicate that thienopyrimidine derivatives can inhibit the growth of breast cancer cells. The IC50 values for similar compounds range from 27.6 μM to 50 μM . The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.
| Compound | Structure | IC50 (μM) |
|---|---|---|
| Compound I | Structure I | 27.6 |
| Compound II | Structure II | 29.3 |
The proposed mechanism of action for these compounds involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For instance:
- Inhibition of DNA Synthesis : Thienopyrimidine derivatives may interfere with DNA replication processes.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promising antimicrobial activity. For example:
- Compounds from this class have been tested against various bacterial strains and exhibited significant antibacterial effects . The structure-activity relationship indicates that modifications on the phenyl rings significantly influence antimicrobial potency.
Case Studies
Several studies have explored the biological activity of thienopyrimidine derivatives:
- Yong et al. (2018) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against MDA-MB-231 cells. The study found that compounds with chlorophenyl substitutions exhibited enhanced cytotoxic effects .
- Elmongy et al. (2022) : Investigated a new series of thieno[2,3-d]pyrimidines and reported inhibitory activities ranging from 43% to 87% against non-small cell lung cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
